Mniopetal C

HIV-1 reverse transcriptase inhibition antiviral drug discovery natural product enzyme inhibitors

Researchers studying cholesterol esterification or reverse transcriptase mechanisms require structurally authenticated natural products to avoid congener misassignment. Mniopetal C (CAS 158761-00-3) is a validated drimane sesquiterpenoid with distinct 2-hydroxyoctanoate side chain, differentiated from mniopetals A, B, D-F. - ACAT inhibition: IC50 = 117 nM (foam cell formation model) - Antimicrobial benchmark: 14 mm zone vs. Bacillus brevis - Cytotoxicity baseline: IC50 = 10 μg/mL (L1210 cells) - Analytical fingerprint: C23H34O8, monoisotopic mass 438.517 Da for LC-HRMS dereplication Supplied with batch-specific COA. Available for immediate research use.

Molecular Formula C23H34O8
Molecular Weight 438.5 g/mol
Cat. No. B15565482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal C
Molecular FormulaC23H34O8
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14-,15+,16+,17-,18+,20+,23-/m1/s1
InChIKeyDSJKYHXDKAFGAJ-RHHSYVIDSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mniopetal C Procurement & Identity Guide


Mniopetal C is a drimane-type sesquiterpenoid produced by fermentation of the Canadian basidiomycete Mniopetalum sp. 87256 [1]. It belongs to a six-compound family (mniopetals A–F) identified in 1994 as inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MuLV) [2]. Mniopetal C is chemically defined as [(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] (2R)-2-hydroxyoctanoate, with molecular formula C23H34O8 and a molecular weight of 438.51 g/mol [3].

Reverse transcriptase inhibition research (HIV-1, AMV, MuLV models)
ACAT enzyme pathway studies
Structurally verified fungal sesquiterpenoid probe

Mniopetal C vs. Mniopetal Congeners


Mniopetal C occupies a specific functional niche within the mniopetal family that precludes casual substitution. The six mniopetals (A–F) share a drimane sesquiterpenoid core but differ critically in C-2 side chain composition and stereochemistry [1]. These structural variations translate directly into differential reverse transcriptase (RT) inhibition profiles across viral sources: mniopetal C demonstrates HIV-1 RT inhibition at an IC50 of 0.75 µg/mL, whereas mniopetal A (IC50 = 1.00 µg/mL) and mniopetal E (IC50 = 0.25 µg/mL) exhibit distinct potencies [2]. Notably, no member of the mniopetal family inhibits AMV RT with an IC50 below 20 µg/mL, whereas mniopetal C achieves an IC50 of 1.0 µg/mL against MuLV RT—a viral selectivity pattern that distinguishes it from both intra-family analogs and generic drimane sesquiterpenoids lacking this specific side-chain architecture [3]. The C-2 (2R)-2-hydroxyoctanoate moiety is not a generic pharmacophore but a precise structural determinant of target engagement; substituting mniopetal C with a structurally related drimane sesquiterpenoid would fundamentally alter the RT inhibition spectrum and potency profile.

Side chain mismatch
Mniopetal C contains a unique 2-hydroxyoctanoate ester; other congeners (e.g., A) possess different side chains that may alter target engagement and assay outcomes.
Target specificity divergence
ACAT inhibition is reported only for Mniopetal C among congeners; substitution with A, B, D, E, or F may eliminate this pathway endpoint.
Bioassay profile variation
Antimicrobial zone of inhibition and cytotoxicity IC50 values differ across mniopetals; direct interchange may shift experimental results.

Mniopetal C Comparative Evidence


ACAT vs. HIV-1 RT Target Engagement

Mniopetal C demonstrates superior HIV-1 reverse transcriptase (RT) inhibitory potency compared to mniopetal A in standardized enzyme inhibition assays [1]. In the same experimental series, mniopetal C achieved an IC50 of 0.75 µg/mL against HIV-1 RT, whereas mniopetal A required a higher concentration (IC50 = 1.00 µg/mL) to achieve equivalent enzyme inhibition [2]. This 25% lower IC50 value for mniopetal C represents a quantifiable potency advantage within the same chemical family.

ACAT Inhibition
Data to verify
IC50 117 nM
Reported ACAT pathway inhibition context
Cross-study comparable; not a direct head-to-head
HIV-1 reverse transcriptase inhibition antiviral drug discovery natural product enzyme inhibitors

Bacillus brevis Antimicrobial Activity

Mniopetal C exhibits a stark potency differential against murine leukemia virus (MuLV) reverse transcriptase compared to mniopetal F [1]. Under identical assay conditions, mniopetal C inhibits MuLV RT with an IC50 of 1.0 µg/mL, whereas mniopetal F is substantially less active, requiring an IC50 of 60 µg/mL [2]. This represents a 60-fold difference in inhibitory potency between two structurally related mniopetal family members.

B. brevis Zone of Inhibition
Head-to-head
14 mm (C) vs 12 mm (A)
Supports antimicrobial screening context
Agar diffusion assay; reported difference
MuLV reverse transcriptase inhibition retrovirology tool compounds natural product enzyme inhibitors

Cytotoxicity vs. Mniopetal A (L1210)

While mniopetal C and mniopetal E both inhibit HIV-1 reverse transcriptase, they exhibit markedly different potency profiles across viral RT sources, creating distinct selectivity signatures [1]. Mniopetal C inhibits MuLV RT with an IC50 of 1.0 µg/mL, whereas mniopetal E shows only weak activity against this enzyme (IC50 = 40 µg/mL)—a 40-fold difference [2]. Conversely, mniopetal E inhibits HIV-1 RT with an IC50 of 0.25 µg/mL compared to 0.75 µg/mL for mniopetal C, making mniopetal E three-fold more potent against HIV-1 RT but 40-fold less potent against MuLV RT [3].

L1210 Cytotoxicity
Head-to-head
10 µg/mL (C) vs 5 µg/mL (A)
Supports cytotoxicity endpoint review
L1210 murine leukemia cell line; reported context
reverse transcriptase selectivity antiviral target profiling differential enzyme inhibition

Side Chain Structural Distinction

Within the mniopetal family (A–F), MuLV reverse transcriptase inhibition is not uniformly distributed—mniopetal C ranks among the most potent members against this viral target [1]. Mniopetal C achieves an IC50 of 1.0 µg/mL against MuLV RT, whereas the class average across all six mniopetals (A–F) is approximately 45 µg/mL when considering the full range of reported activities (A: 50 µg/mL; B: >100 µg/mL; C: 1.0 µg/mL; D: 0.7 µg/mL; E: 40 µg/mL; F: 60 µg/mL) [2]. Mniopetal C demonstrates approximately 45-fold higher MuLV RT inhibitory potency than the mniopetal family class average.

Molecular Identity
Class-level inference
C23H34O8, 438.517 Da
Analytical identity confirmation context
Distinct from congeners; verifiable by HR-MS/NMR
retroviral enzyme inhibition class-level potency ranking MuLV reverse transcriptase

Mniopetal C Supply: Total Synthesis Route Availability for Reliable Procurement

Mniopetal C is accessible via a published total synthesis route that enables reliable, scalable procurement independent of fermentation yields or natural source variability [1]. The synthesis utilizes Sharpless asymmetric dihydroxylation and a selective esterification of an equatorial hydroxy group vicinal to an axial hydroxy function as key steps [2]. This synthetic accessibility contrasts with the original fermentation-based isolation method, which is limited by natural production yields from Mniopetalum sp. 87256 cultures. The availability of a synthetic route enables consistent, research-grade supply for assay development and structure-activity relationship studies.

natural product chemical synthesis research-grade compound supply medicinal chemistry

Mniopetal C Application Scenarios


Lipid Metabolism Target Identification

Based on direct comparative evidence showing mniopetal C inhibits MuLV RT with an IC50 of 1.0 µg/mL—representing a 60-fold potency advantage over mniopetal F (IC50 = 60 µg/mL) and a 40-fold advantage over mniopetal E (IC50 = 40 µg/mL)—mniopetal C is optimally positioned for research applications requiring potent MuLV RT inhibition [1]. This includes MuLV-based retrovirology model systems, studies of gammaretroviral replication mechanisms, and comparative RT inhibitor profiling across retroviral genera.

Comparative Antimicrobial Screening

Mniopetal C exhibits a balanced inhibitory profile across multiple viral RT sources: HIV-1 RT (IC50 = 0.75 µg/mL) and MuLV RT (IC50 = 1.0 µg/mL), with only weak inhibition of AMV RT (IC50 = 20 µg/mL) [1]. This distinct selectivity pattern makes mniopetal C a valuable tool compound for assay development where differential RT inhibition across viral species is a key readout, enabling positive and negative control applications in the same experimental system.

Oncology Cytotoxicity Profiling

Mniopetal C inhibits HIV-1 RT with an IC50 of 0.75 µg/mL, placing it among the active members of the mniopetal family against this clinically relevant target [1]. While mniopetal E is more potent (IC50 = 0.25 µg/mL), mniopetal C offers a distinct selectivity profile that may be advantageous for studies investigating structure-activity relationships among drimane sesquiterpenoid RT inhibitors. The availability of a published total synthesis route further supports medicinal chemistry efforts to generate mniopetal C analogs for HIV-1 RT inhibitor optimization [2].

Analytical Reference Standard

The differential RT inhibition data across the six mniopetals (A–F) establish mniopetal C as an essential comparator for SAR investigations within this natural product family [1]. With its distinct C-2 (2R)-2-hydroxyoctanoate side chain and characteristic MuLV RT potency (IC50 = 1.0 µg/mL), mniopetal C serves as a critical reference point for understanding how side-chain variations modulate target engagement and viral selectivity among drimane sesquiterpenoid RT inhibitors [2].

Application
Selection Property
Validation Focus
ACAT pathway studies
ACAT inhibition research context
Target engagement and foam cell model endpoints
Antimicrobial screening
Reported antimicrobial context
Zone-of-inhibition assay calibration
Cell-model cytotoxicity research
Defined cytotoxicity baseline
L1210 endpoint interpretation and comparison
Natural product dereplication
Unique molecular identity
LC-HRMS/NMR fingerprint verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mniopetal C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.